

An In-Depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)valeric acid

Cat. No.: B1349314

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(4-Fluorophenyl)valeric acid** (also known as 5-(4-fluorophenyl)pentanoic acid), a valuable building block in medicinal chemistry and organic synthesis. This document collates known physicochemical properties, outlines synthetic pathways, and explores the compound's potential biological significance based on its structural relationship to known bioactive molecules.

Core Compound Data

5-(4-Fluorophenyl)valeric acid is a carboxylic acid derivative characterized by a pentanoic acid chain attached to a fluorinated phenyl ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.

Physicochemical and Identification Properties

The key quantitative data for **5-(4-Fluorophenyl)valeric acid** are summarized in the table below. This information is essential for its identification, handling, and use in experimental settings.

Property	Value	Reference(s)
Molecular Weight	196.22 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₁₃ FO ₂	[1][2]
CAS Number	24484-22-8	[1][2]
Physical Form	Solid, white to light yellow crystalline powder	
Melting Point	75-79 °C (lit.)	[2]
SMILES	<chem>O=C(O)CCCCc1ccc(F)cc1</chem>	[1]
InChI Key	BXEFPLJKYWEEAN-UHFFFAOYSA-N	

Safety and Handling Information

Proper handling is crucial when working with any chemical intermediate. The following table summarizes the known hazard classifications for **5-(4-Fluorophenyl)valeric acid**.

Hazard Information	Details	Reference(s)
Signal Word	Warning	
Hazard Statements	H315 (Causes skin irritation)	
	H319 (Causes serious eye irritation)	
	H335 (May cause respiratory irritation)	
Precautionary Codes	P261, P264, P271, P280, P302+P352, P305+P351+P338	
Personal Protective Equipment	Dust mask (type N95), Eyeshields, Gloves	

Experimental Protocols and Synthesis

While specific, detailed, step-by-step laboratory procedures are not extensively documented in publicly accessible literature, patent literature outlines a viable synthetic route via Friedel-Crafts acylation. This method is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of a precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a key step. This precursor can then be reduced to yield the target compound. The protocol involves the acylation of fluorobenzene with glutaric anhydride.

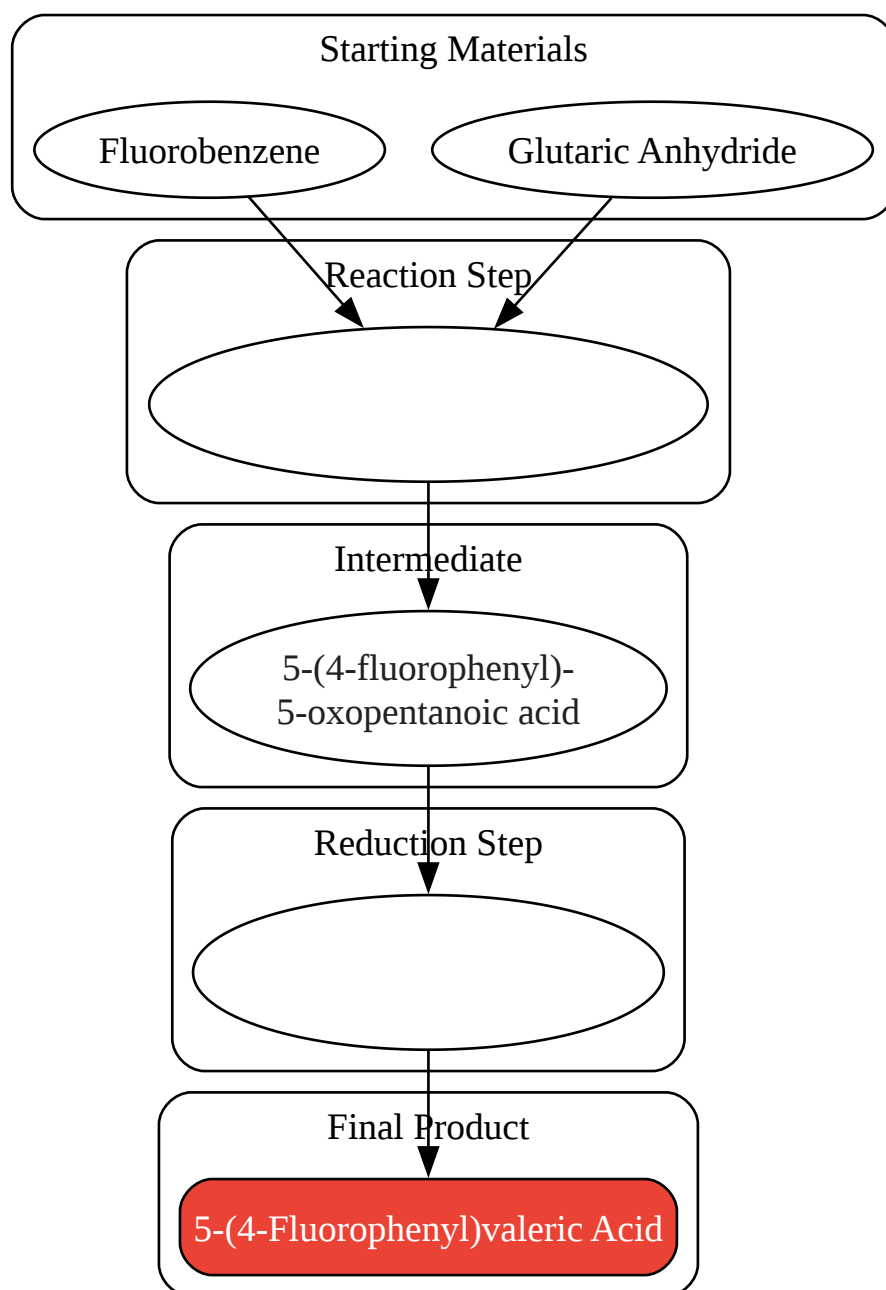
Reaction: Fluorobenzene + Glutaric Anhydride \rightarrow 5-(4-fluorophenyl)-5-oxopentanoic acid

Reagents and Conditions:

- Starting Materials: Fluorobenzene, Glutaric Anhydride.
- Solvent: Can include excess fluorobenzene, dichloromethane, or carbon disulfide.
- Catalyst: A Lewis acid, typically Aluminum chloride (AlCl_3), is used to activate the anhydride. [\[3\]](#)
- Temperature: The reaction is often conducted at reduced temperatures (e.g., $-20\text{ }^{\circ}\text{C}$ to $20\text{ }^{\circ}\text{C}$) to control selectivity and prevent side reactions. [\[3\]](#)
- Workup: The reaction is typically quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified, usually by recrystallization.

The resulting keto-acid would then undergo a reduction of the ketone group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield **5-(4-Fluorophenyl)valeric acid**.

The following diagram illustrates a logical workflow for this synthesis.



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Caption: General workflow for the synthesis of **5-(4-Fluorophenyl)valeric acid**.

Applications in Drug Development

5-(4-Fluorophenyl)valeric acid serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is in synthetic routes leading to cholesterol-lowering and cardiovascular drugs.

- **Atorvastatin Intermediate:** The core structure of this valeric acid derivative is found within key precursors for the synthesis of Atorvastatin (Lipitor®), a widely used HMG-CoA reductase inhibitor.[4]
- **Ezetimibe Synthesis:** The related keto-acid, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a documented starting material in novel synthetic methods for Ezetimibe, a drug that inhibits cholesterol absorption.[3]

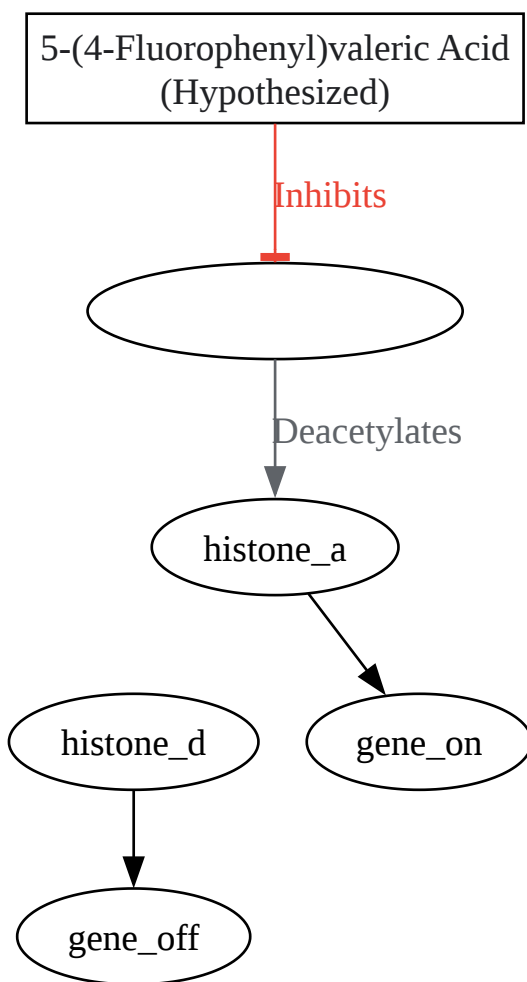
Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **5-(4-Fluorophenyl)valeric acid** is scarce in public literature. However, significant insights can be drawn from its structural analog, valeric acid (pentanoic acid).

Valeric acid is a short-chain fatty acid (SCFA) known to be a potent histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds like valeric acid can induce histone hyperacetylation, leading to a more open chromatin structure and the expression of genes involved in processes like cell cycle arrest and apoptosis.

This mechanism is a key target in cancer therapy and is also being explored for neurological and inflammatory disorders. It is hypothesized that the fluorinated analog, **5-(4-Fluorophenyl)valeric acid**, is of high interest to researchers for its potential to act as a more potent or selective HDAC inhibitor, where the fluorophenyl group could enhance binding affinity or improve pharmacokinetic properties.

The diagram below illustrates the hypothesized mechanism of action based on the known activity of valeric acid.



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Caption: Hypothesized HDAC inhibition pathway for **5-(4-Fluorophenyl)valeric acid**.

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